methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate
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Overview
Description
methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is a complex organic compound that belongs to the class of furocoumarins. These compounds are known for their diverse biological activities and are often found in various natural products. The unique structure of this compound makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate typically involves a multicomponent condensation reaction. One approach is based on the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
the use of multicomponent reactions in an industrial setting could offer advantages such as the ability to obtain target products in a single synthetic stage, thereby reducing production costs and time .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve specific solvents and temperature controls .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce alcohols or amines .
Scientific Research Applications
methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoate
- 2-((4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetamide
Uniqueness
methyl 4-{2-[(2-methoxyethyl)amino]-6-methyl-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate is unique due to its specific functional groups and structural arrangement.
Properties
IUPAC Name |
methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-13-5-4-6-16-19(13)30-23(26)18-17(21(29-20(16)18)24-11-12-27-2)14-7-9-15(10-8-14)22(25)28-3/h4-10,24H,11-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVKFOKKDZNDFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)C(=O)OC)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.